molecular formula C6H11NO2 B7886551 Methyl 3-(methylamino)-2-butenoate

Methyl 3-(methylamino)-2-butenoate

Cat. No. B7886551
M. Wt: 129.16 g/mol
InChI Key: QAKYFFYZPIPLDN-UHFFFAOYSA-N
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Patent
US08754115B2

Procedure details

To a mixture of methyl acetoacetate (23.2 g, 0.2 mol) in water (15 mL) at 10° C. was added dropwise methylamine (40% aqueous solution, 18.6 g, 0.24 mol). The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The resulting solid precipitate was collected by filtration and washed with ice water (2×), and then dried in a vacuum oven at 55° C. overnight to provide the title compound as a white solid (20.9 g).
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:9][NH2:10]>O>[CH3:9][NH:10][C:3]([CH3:5])=[CH:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ice water (2×)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 55° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754115B2

Procedure details

To a mixture of methyl acetoacetate (23.2 g, 0.2 mol) in water (15 mL) at 10° C. was added dropwise methylamine (40% aqueous solution, 18.6 g, 0.24 mol). The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The resulting solid precipitate was collected by filtration and washed with ice water (2×), and then dried in a vacuum oven at 55° C. overnight to provide the title compound as a white solid (20.9 g).
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:9][NH2:10]>O>[CH3:9][NH:10][C:3]([CH3:5])=[CH:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ice water (2×)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 55° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.